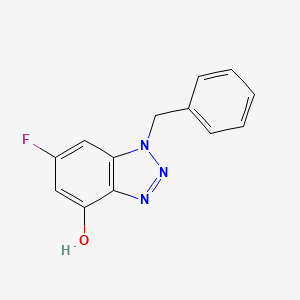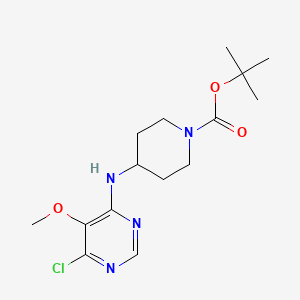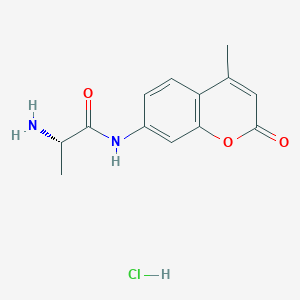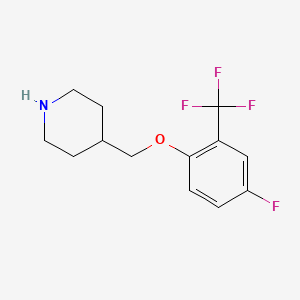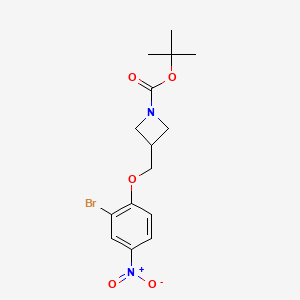
3-(2-Bromo-4-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-4-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a bromine atom, a nitro group, and a phenoxymethyl group attached to an azetidine ring. The tert-butyl ester group is attached to the carboxylic acid moiety, providing stability and protecting the carboxyl group during various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Bromination: The starting material, 2-nitrophenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Phenoxymethylation: The brominated product is then reacted with chloromethyl methyl ether (MOMCl) in the presence of a base such as potassium carbonate to form the phenoxymethyl derivative.
Azetidine Ring Formation: The phenoxymethyl derivative is subjected to azetidine ring formation through a cyclization reaction with an appropriate azetidine precursor, such as azetidine-1-carboxylic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反应分析
Types of Reactions
3-(2-Bromo-4-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in hydrochloric acid (HCl).
Ester Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.
Reduction: Formation of the corresponding amino derivative.
Ester Hydrolysis: Formation of the free carboxylic acid.
科学研究应用
3-(2-Bromo-4-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Bromo-4-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups can participate in electrophilic interactions, while the azetidine ring can provide structural rigidity and specificity.
相似化合物的比较
Similar Compounds
3-(2-Chloro-4-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure with a chlorine atom instead of bromine.
3-(2-Bromo-4-amino-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure with an amino group instead of a nitro group.
3-(2-Bromo-4-nitro-phenoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
3-(2-Bromo-4-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its bromine and nitro substituents, which provide distinct reactivity and potential biological activity. The azetidine ring also imparts specific structural features that can influence its interactions with molecular targets.
属性
IUPAC Name |
tert-butyl 3-[(2-bromo-4-nitrophenoxy)methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O5/c1-15(2,3)23-14(19)17-7-10(8-17)9-22-13-5-4-11(18(20)21)6-12(13)16/h4-6,10H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACZKEZPWZCBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
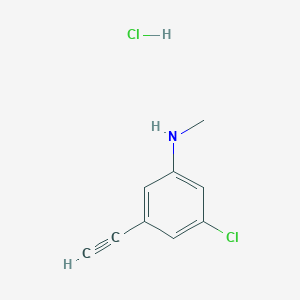
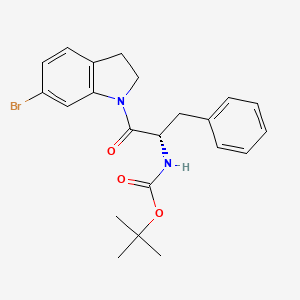
![2-[2-(2-Aminoethoxy)ethoxy]isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B8128567.png)
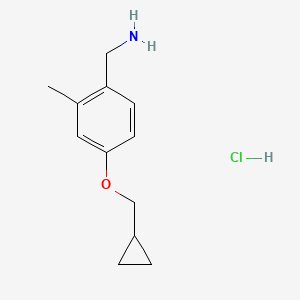
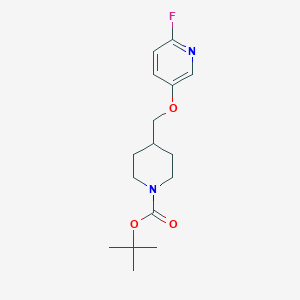
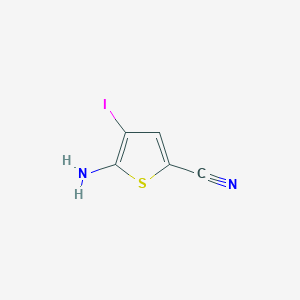
![2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide](/img/structure/B8128590.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8128614.png)
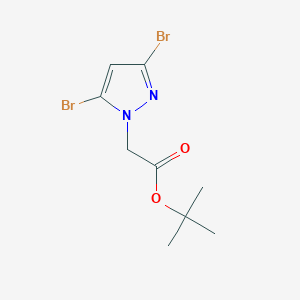
![5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8128625.png)
